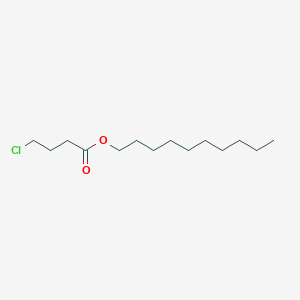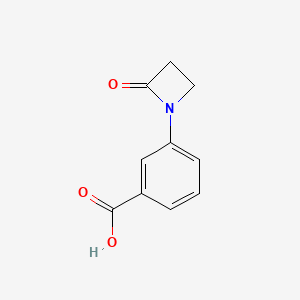
3-(2-Oxoazetidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with the molecular formula C10H9NO3. It features a benzoic acid moiety attached to a 2-oxoazetidin-1-yl group. This compound is notable for its unique structure, which includes a four-membered azetidinone ring, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxoazetidin-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with azetidinone precursors. One common method includes the condensation of 3-aminobenzoic acid with an appropriate azetidinone derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxoazetidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Brominated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxoazetidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antifungal properties, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidinone ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby exerting its antibacterial effects. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillins: Share the beta-lactam ring structure and exhibit similar antibacterial properties.
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Monobactams: Monocyclic beta-lactam antibiotics effective against Gram-negative bacteria.
Uniqueness
3-(2-Oxoazetidin-1-yl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with an azetidinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88072-23-5 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-(2-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-4-5-11(9)8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI-Schlüssel |
UMZTVYQQZHSVHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1=O)C2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


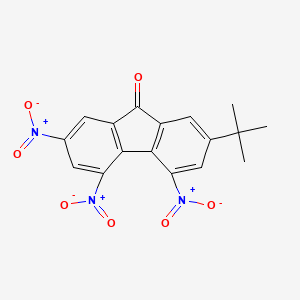
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)


![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)

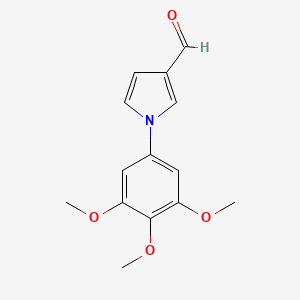
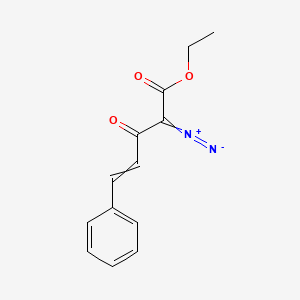
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
